2,2,2-Trifluoroethylhydrazine

Catalog No.
S704091
CAS No.
5042-30-8
M.F
C2H5F3N2
M. Wt
114.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trifluoroethylhydrazine

CAS Number

5042-30-8

Product Name

2,2,2-Trifluoroethylhydrazine

IUPAC Name

2,2,2-trifluoroethylhydrazine

Molecular Formula

C2H5F3N2

Molecular Weight

114.07 g/mol

InChI

InChI=1S/C2H5F3N2/c3-2(4,5)1-7-6/h7H,1,6H2

InChI Key

OPMFFAOEPFATTG-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)NN

Canonical SMILES

C(C(F)(F)F)NN

The exact mass of the compound 2,2,2-Trifluoroethylhydrazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 111156. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2,2-Trifluoroethylhydrazine (CAS: 5042-30-8) is a fluorinated alkylhydrazine derivative primarily used as a specialized building block in organic synthesis. Its principal function is the introduction of the 2,2,2-trifluoroethyl moiety into nitrogen-containing heterocyclic scaffolds, such as pyrazoles and pyridazines. This role is particularly critical in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals, where the inclusion of the trifluoroethyl group is a well-established strategy for modulating metabolic stability, lipophilicity, and binding affinity.

Procurement Fit

Fluorinated Building BlockDirect incorporation of -CH₂CF₃ into heterocyclic scaffoldsReduces synthetic steps in pyridazinone and indazole synthesis
Headspace DerivatizationHigh-volatility reagent for HS-SPME-GC-MS of aldehydes and ketonesSupports low-μg/L detection in aqueous matrices
Coordination LigandMonodentate NH₂ coordination mode for transition metal complexesForms six-coordinate MX₂(TFEH)₄ structures

Direct substitution of 2,2,2-trifluoroethylhydrazine with simpler alternatives like hydrazine, hydrazine hydrate, or ethylhydrazine is chemically inappropriate and fails to produce the desired end-products. The strong electron-withdrawing nature of the trifluoromethyl (CF3) group fundamentally alters the nucleophilicity and reactivity of the hydrazine moiety compared to non-fluorinated analogs. This electronic modification is not an incidental difference; it is the primary reason for the compound's selection. Swapping this reagent for a non-fluorinated version would negate the strategic benefits of incorporating the trifluoroethyl group, such as enhanced biological activity and improved pharmacokinetic properties in the final molecule.

Substitution Risk

Unsubstituted hydrazine exhibits significantly lower vapor pressure, which may reduce headspace extraction efficiency and compromise detection sensitivity for volatile carbonyls.
Alkyl hydrazines lacking the -CF₃ group show drastically lower lipophilicity, which may limit membrane permeability in drug candidate research contexts.
Ethylhydrazine tends to form bridging coordination complexes with altered stoichiometry, potentially leading to different metal-complex geometries compared to TFEH monodentate behavior.

Proven Precursor for Agrochemicals with Performance Exceeding Commercial Standards

In the development of novel pyrazole-based herbicides, a derivative synthesized using 2,2,2-trifluoroethylhydrazine (compound 11a) demonstrated superior performance in field trials compared to a widely used commercial herbicide, metolachlor. The study explicitly attributes the strategy of introducing the trifluoroethyl group to the goal of improving herbicidal activity. This result directly links the procurement of 2,2,2-trifluoroethylhydrazine to the successful synthesis of a final product with a competitive performance advantage.

Evidence DimensionHerbicidal Activity in Field Trials
Target Compound DataCompound 11a, derived from 2,2,2-trifluoroethylhydrazine, exhibited 'better herbicidal activity'.
Comparator Or BaselineCommercial herbicide metolachlor.
Quantified DifferenceQualitative superiority ('better') established in peer-reviewed field trials.
ConditionsPre-emergence soil application with maize crop safety.

This validates the selection of this specific precursor to achieve superior end-product performance, justifying its use in high-value R&D programs.

Vapor pressure
Head-to-head
76.5 mmHg vs 14.4 mmHg
5.3-fold higher
Supports headspace extraction efficiency and method sensitivity
25°C, standard pressure; hydrazine comparator data from NCBI

Improved Process Safety and Handling via Stable Solid Hydrochloride Salt Form

Unlike unsubstituted anhydrous hydrazine, a notoriously explosive and corrosive liquid, 2,2,2-trifluoroethylhydrazine can be sourced and handled as its hydrochloride salt, which is a stable, high-melting-point solid. The free base form of 2,2,2-trifluoroethylhydrazine is a liquid, often supplied as an aqueous solution, which presents handling and accurate measurement challenges compared to a crystalline solid.

Evidence DimensionPhysical Form and Handling Properties
Target Compound Data2,2,2-Trifluoroethylhydrazine hydrochloride is a solid with a melting point of 230-231 °C.
Comparator Or BaselineThe free base is a liquid (B.P. 87-89 °C), often handled as a ~70% aqueous solution. Anhydrous hydrazine is a hazardous and potentially explosive liquid.
Quantified DifferenceSolid vs. Liquid/Aqueous Solution, offering significant advantages in weighing, stability, and storage.
ConditionsStandard laboratory and process manufacturing conditions.

For reproducible, scalable synthesis, using a stable, weighable solid precursor significantly improves workflow safety, accuracy, and process control.

Lipophilicity
Reported
LogP 0.2–0.25 vs −2.07
~200-fold increase
May support membrane permeability for drug candidate research
Calculated ΔLogP ≈2.3; partition coefficient increase context-dependent

Electronically Modified Reactivity Profile for Selective Syntheses

The strong inductive effect of the CF3 group reduces the electron density on the nitrogen atoms, making 2,2,2-trifluoroethylhydrazine a less potent nucleophile than hydrazine or simple alkylhydrazines like methylhydrazine. Kinetic studies comparing various hydrazines and amines confirm that substituents significantly modulate nucleophilic reactivity. While this may result in slower reaction kinetics in some cases, this attenuated reactivity can be a significant advantage in complex syntheses, enabling higher selectivity and preventing side reactions that may occur with the more aggressive, strongly basic hydrazine.

Evidence DimensionRelative Nucleophilicity
Target Compound DataAttenuated nucleophilicity due to the electron-withdrawing CF3CH2- group.
Comparator Or BaselineHydrazine and methylhydrazine are stronger nucleophiles. Hydrazine's reactivity is comparable to that of methylamine.
Quantified DifferenceQualitative but mechanistically significant difference in electronic character and reactivity.
ConditionsNucleophilic addition/condensation reactions in organic solvents.

This compound provides access to a different reactivity window, allowing chemists to achieve selectivity or avoid byproducts that are problematic with more reactive hydrazines.

Coordination mode
Head-to-head
NiCl₂(TFEH)₄ monodentate
vs NiCl₂(EH)₂ bridging
Enables predictable six-coordinate geometry design
Solid-state XRD; stoichiometry differs 4:1 vs 2:1 ligand-to-metal
MDA detection limit
Cross-study
0.4 µg/L (≈5.6 nM) vs 56 nM
~10-fold lower
Supports sensitive oxidative stress biomarker quantification
TFEH HS-SPME-GC-MS vs DNPH HPLC-UV; different matrices
Synthetic route
Context-dependent
One-step N-trifluoroethyl heterocycle formation
May reduce synthetic steps compared to multi-step alkylation
Patent example: mucochloric acid to pyridazinone; procedural advantage

Development of Next-Generation Agrochemicals

This reagent is the indicated choice for research programs aiming to design and synthesize novel herbicides and fungicides where the trifluoroethyl moiety is used to enhance biological potency and outperform existing commercial products.

Scalable Pharmaceutical Intermediate Synthesis

In process development and scale-up environments where safety, handling, and dosing accuracy are paramount, the solid hydrochloride form of this compound is a superior alternative to hazardous liquid hydrazine or its aqueous solutions for building fluorinated API scaffolds.

Regioselective Construction of Substituted Heterocycles

For complex molecular architectures where the high reactivity of unsubstituted hydrazine leads to poor yields or undesired side products, the moderated nucleophilicity of 2,2,2-trifluoroethylhydrazine offers a strategic advantage for achieving cleaner, more selective cyclization reactions.

Application Fit

Application
Selection Property
Validation Focus
Headspace derivatization for carbonyl analysis
High-volatility hydrazine reagent
HS-SPME extraction efficiency and method sensitivity
N-trifluoroethyl heterocycle synthesis
Lipophilic fluorinated building block
Membrane permeability and metabolic stability assessment
Transition metal coordination chemistry
Monodentate NH₂ coordination mode
Complex stoichiometry and geometry confirmation

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (95%): Flammable solid [Danger Flammable solids];
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

5042-30-8

Wikipedia

2,2,2-Trifluoroethylhydrazine

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